molecular formula C6H10ClN3 B598860 1-(azetidin-3-yl)-1H-imidazole hydrochloride CAS No. 153836-44-3

1-(azetidin-3-yl)-1H-imidazole hydrochloride

Cat. No.: B598860
CAS No.: 153836-44-3
M. Wt: 159.617
InChI Key: LOXVISDLNHWOKO-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-1H-imidazole hydrochloride is a heterocyclic compound that features both an azetidine ring and an imidazole ring The azetidine ring is a four-membered nitrogen-containing ring, while the imidazole ring is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, can be obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)-1H-imidazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The azetidine and imidazole rings can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

1-(Azetidin-3-yl)-1H-imidazole hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or catalysts.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Azetidin-3-yl)-1H-imidazole hydrochloride is unique due to the combination of the azetidine and imidazole rings in a single molecule. This dual-ring structure provides a versatile scaffold for the development of new compounds with diverse biological and chemical properties.

Properties

IUPAC Name

1-(azetidin-3-yl)imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.ClH/c1-2-9(5-7-1)6-3-8-4-6;/h1-2,5-6,8H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXVISDLNHWOKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2C=CN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70705398
Record name 1-(Azetidin-3-yl)-1H-imidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70705398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153836-44-3
Record name 1-(Azetidin-3-yl)-1H-imidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70705398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(azetidin-3-yl)-1H-imidazole dihydrochloride
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